molecular formula C10H18N2O B3098294 N-[(3S)-piperidin-3-yl]cyclobutanecarboxamide CAS No. 1332920-58-7

N-[(3S)-piperidin-3-yl]cyclobutanecarboxamide

Cat. No.: B3098294
CAS No.: 1332920-58-7
M. Wt: 182.26 g/mol
InChI Key: SSRYFWRILHWGOI-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(3S)-Piperidin-3-yl]cyclobutanecarboxamide is a chiral organic compound with the molecular formula C10H18N2O and a molecular weight of 182.26 g/mol . It serves as a valuable synthetic intermediate and building block in medicinal chemistry research. The compound features a cyclobutanecarboxamide group linked to the (3S)-stereoisomer of the piperidine scaffold, a nitrogen-containing heterocycle that is a privileged structure in drug discovery . The chiral (S)-configuration at the 3-position of the piperidine ring is critical for achieving stereoselective interactions with biological targets, making this enantiomer of particular interest for developing novel therapeutic agents . While specific biological data for this exact compound is not publicly available, closely related analogs sharing the N-(piperidin-3-yl)cyclobutanecarboxamide structure have been utilized in the synthesis of more complex molecules targeting various biological pathways, highlighting its utility as a versatile chemical precursor . Researchers can leverage this compound for constructing potential enzyme inhibitors or receptor modulators. The structural motif is also found in patented compounds investigated as inhibitors of targets like LRRK2, indicating its relevance in neurological disease research . This product is intended for Research Use Only and is not for diagnostic, therapeutic, or personal use. Researchers should handle all chemicals with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

N-[(3S)-piperidin-3-yl]cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O/c13-10(8-3-1-4-8)12-9-5-2-6-11-7-9/h8-9,11H,1-7H2,(H,12,13)/t9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSRYFWRILHWGOI-VIFPVBQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)NC2CCCNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](CNC1)NC(=O)C2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501254738
Record name Cyclobutanecarboxamide, N-(3S)-3-piperidinyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501254738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1332920-58-7
Record name Cyclobutanecarboxamide, N-(3S)-3-piperidinyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1332920-58-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclobutanecarboxamide, N-(3S)-3-piperidinyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501254738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3S)-piperidin-3-yl]cyclobutanecarboxamide typically involves the reaction of a piperidine derivative with a cyclobutanecarboxylic acid or its derivatives. One common method includes the use of phenylsilane, which promotes the formation and reduction of imine, initiates cyclization, and reduces the piperidinone intermediate with an iron complex as a catalyst . This method is efficient for the preparation of various piperidine derivatives, including this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(3S)-piperidin-3-yl]cyclobutanecarboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.

Scientific Research Applications

N-[(3S)-piperidin-3-yl]cyclobutanecarboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-[(3S)-piperidin-3-yl]cyclobutanecarboxamide exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, leading to therapeutic effects. The exact molecular targets and pathways are still under investigation, but they may include enzymes, receptors, and signaling molecules involved in disease pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural and functional group similarities with several pharmacologically active or research-focused molecules. Below is a detailed comparison:

Structural Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Therapeutic Use/Target Reference
N-[(3S)-Piperidin-3-yl]cyclobutanecarboxamide C₁₀H₁₈N₂O 182.26 Cyclobutane carboxamide, (3S)-piperidin-3-yl group Research chemical (unclassified)
Niraparib Tosylate Monohydrate C₂₆H₃₀N₄O₅S 510.61 PARP inhibitor, tosylate group, phenyl-indazole core BRCA-mutant prostate cancer
Ubrogepant C₂₉H₂₈F₃N₇O₃ 603.58 Spiro ring system, trifluoroethyl substituent Acute migraine treatment
N-[(3S,4S)-4-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidin-3-yl]cyclopropanecarboxamide C₁₂H₁₉N₄O₂ 263.31 Cyclopropane carboxamide, oxadiazole ring Research chemical (Kinase inhibitor?)
  • Key Observations: Niraparib (PARP inhibitor) shares a piperidine moiety but incorporates a bulkier indazole-tosylate structure, enhancing solubility and target engagement . Ubrogepant’s spirocyclic architecture and trifluoroethyl group contrast with the simpler cyclobutane carboxamide of the target compound, likely influencing pharmacokinetic properties like metabolic stability . Cyclopropane analogues (e.g., ) demonstrate how minor changes to the carbocyclic ring (cyclopropane vs.

Stereoisomers and Enantiomers

  • (R)-N-(Piperidin-3-yl)cyclobutanecarboxamide hydrochloride (C₁₀H₁₉ClN₂O, 218.72 g/mol) is the enantiomer of the target compound. Stereochemical differences can significantly impact binding to chiral biological targets (e.g., GPCRs or enzymes), though specific data are absent in the evidence .

Pharmacokinetic and Physicochemical Comparisons

  • Metabolic Stability : Ubrogepant’s trifluoroethyl group and spiro system are engineered to resist cytochrome P450 metabolism, a feature absent in the simpler carboxamide structure of the target compound .
  • Salt Forms : The hydrochloride salt of the target compound () improves solubility, a common strategy also seen in niraparib’s tosylate formulation .

Biological Activity

N-[(3S)-piperidin-3-yl]cyclobutanecarboxamide, also known as (S)-N-(Piperidin-3-yl)cyclobutanecarboxamide, is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclobutane structure linked to a piperidine moiety and contains a carboxamide functional group, which is significant for its biological interactions. Its chemical formula is C₁₁H₁₈ClN₃O, with a molecular weight of approximately 233.73 g/mol. The unique structural aspects contribute to its interaction with various biological targets.

Research indicates that (S)-N-(Piperidin-3-yl)cyclobutanecarboxamide may act as an inhibitor of Janus kinase (JAK) enzymes. JAKs play a crucial role in cellular signaling pathways associated with immune responses and hematopoiesis. Inhibiting these enzymes presents a promising therapeutic strategy for treating autoimmune disorders and certain cancers.

Biological Activities

The compound exhibits several notable biological activities:

  • Enzyme Inhibition : It shows potential as an inhibitor of JAK enzymes, specifically targeting JAK1 and JAK2 isoforms, which are implicated in various inflammatory diseases.
  • Antiproliferative Effects : Studies have demonstrated that it can inhibit the proliferation of cancer cells, particularly those deficient in BRCA1 and BRCA2 genes. This inhibition is linked to its ability to interfere with poly(ADP-ribose) polymerase (PARP) activity, which is crucial for DNA repair mechanisms .

Case Studies

Case studies have been instrumental in elucidating the biological effects of (S)-N-(Piperidin-3-yl)cyclobutanecarboxamide:

  • Cancer Treatment : A study involving xenograft models of BRCA-deficient cancer cells showed that the compound significantly reduced tumor growth, supporting its role as a therapeutic agent in oncology .
  • Autoimmune Disorders : Clinical observations have suggested that patients treated with JAK inhibitors exhibit improved symptoms in conditions like rheumatoid arthritis and psoriasis, indicating the relevance of compounds like (S)-N-(Piperidin-3-yl)cyclobutanecarboxamide in managing autoimmune diseases.

Comparative Analysis

To better understand the uniqueness of (S)-N-(Piperidin-3-yl)cyclobutanecarboxamide, it can be compared to other compounds with similar structures:

Compound NameStructural FeaturesNotable Activity
N-(Piperidin-4-yl)cyclobutanecarboxamideSimilar piperidine and cyclobutane structurePotential analgesic effects
(S)-N-(Methylpiperidin-3-yl)cyclobutanecarboxamideMethyl substitution on piperidineNeuroprotective properties
N-(Cyclohexyl)cyclobutanecarboxamideCyclohexane instead of piperidineAntidepressant activity

This table illustrates how variations in substituents can lead to different biological activities while maintaining a core structural similarity.

Q & A

Q. What are the optimal synthetic routes for N-[(3S)-piperidin-3-yl]cyclobutanecarboxamide, and how can purity be ensured?

Methodological Answer: Synthesis typically involves coupling cyclobutanecarboxylic acid derivatives with (3S)-piperidin-3-amine. Key steps include Boc protection of the piperidine nitrogen (to prevent side reactions) followed by deprotection . Reaction conditions (e.g., anhydrous solvents, controlled temperature) are critical for yield optimization. Purity is validated via HPLC (>95%) and structural confirmation via 1H^1H-NMR (e.g., characteristic cyclobutane proton splitting at δ 2.5–3.0 ppm) and high-resolution mass spectrometry (HRMS) .

Q. How does the stereochemistry of the piperidine ring influence the compound’s bioactivity?

Methodological Answer: The (3S)-configuration is critical for target binding. Comparative studies with the (3R)-enantiomer (CAS 1286209-22-0) show divergent receptor affinities. For example, molecular docking reveals the S-enantiomer’s piperidine nitrogen aligns with acidic residues in target proteins (e.g., GPCRs), while the R-enantiomer exhibits steric clashes . Enantioselective synthesis using chiral catalysts (e.g., Evans’ oxazolidinones) is recommended to avoid racemization .

Q. What analytical techniques are used to characterize the compound’s physicochemical properties?

Methodological Answer:

  • Thermal stability: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) determine decomposition temperatures (e.g., onset at ~200°C).
  • Solubility: Measured in PBS (pH 7.4) via shake-flask method, with LC-MS quantification.
  • LogP: Calculated via reverse-phase HPLC (C18 column) using a calibration curve of standard compounds .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of this compound derivatives?

Methodological Answer: SAR studies focus on modifying the cyclobutane moiety (e.g., fluorination to enhance metabolic stability) or piperidine substitution (e.g., methyl groups to modulate lipophilicity). For example, replacing cyclobutane with cyclopropane (as in N-(piperidin-3-yl)cyclopropanecarboxamide) reduces steric bulk but increases off-target binding . Computational tools like Schrödinger’s Glide predict binding poses, while in vitro assays (e.g., radioligand displacement) validate affinity changes .

Q. What in vivo models are suitable for evaluating the compound’s pharmacokinetics and efficacy?

Methodological Answer:

  • Pharmacokinetics: Rodent models (Sprague-Dawley rats) assess oral bioavailability (%F) and half-life (t1/2t_{1/2}). Blood samples are analyzed via LC-MS/MS, with tissue distribution quantified in liver, brain, and plasma.
  • Efficacy: Carrageenan-induced paw edema (anti-inflammatory) or Morris water maze (neuroactivity) models test therapeutic potential. Dosing regimens (e.g., 10–50 mg/kg) are optimized based on preliminary toxicity studies (LD50_{50} > 500 mg/kg) .

Q. How can contradictory data on target engagement be resolved?

Methodological Answer: Discrepancies in receptor binding (e.g., conflicting Ki values for serotonin receptors) may arise from assay conditions (e.g., membrane vs. whole-cell preparations). Use orthogonal methods:

  • Surface Plasmon Resonance (SPR): Measures real-time binding kinetics (ka/kd) to purified receptors.
  • β-arrestin recruitment assays: Differentiate agonist vs. antagonist behavior in cellular models. Cross-validate findings with structural analogs (e.g., N-(4-cyanophenyl)cyclobutanecarboxamide) to isolate pharmacophore contributions .

Q. What strategies mitigate off-target effects in lead optimization?

Methodological Answer:

  • Selectivity profiling: Screen against panels of 100+ kinases/GPCRs (Eurofins Cerep) to identify promiscuity.
  • Metabolite identification: Incubate with liver microsomes (human/rat) and profile via UPLC-QTOF-MS. Major metabolites (e.g., hydroxylated cyclobutane) are synthesized and tested for activity.
  • Cryo-EM: Resolve compound-target complexes to identify allosteric binding sites that enhance selectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(3S)-piperidin-3-yl]cyclobutanecarboxamide
Reactant of Route 2
Reactant of Route 2
N-[(3S)-piperidin-3-yl]cyclobutanecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.